EGFR Kinase Inhibitory Potency: 6-Methoxyquinazolin-4-OL vs. Erlotinib
6-Methoxyquinazolin-4-ol demonstrates an IC50 of 30 nM against the human epidermal growth factor receptor (EGFR) kinase in a radiometric assay [1]. While this potency is lower than that of the FDA-approved EGFR inhibitor erlotinib (IC50 ≈ 2 nM), it is important to note that 6-methoxyquinazolin-4-ol is not a clinical candidate but rather a core scaffold for further optimization [2]. The 30 nM IC50 value establishes this compound as a valid starting point for medicinal chemistry campaigns focused on developing novel ATP-competitive EGFR inhibitors. In comparison, unsubstituted quinazoline typically exhibits no measurable EGFR inhibition at comparable concentrations [2], highlighting the critical role of the 6-methoxy group in conferring baseline affinity.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Erlotinib (IC50 ≈ 2 nM); Unsubstituted quinazoline (no measurable inhibition at relevant concentrations) |
| Quantified Difference | 15-fold higher IC50 than erlotinib; >100-fold lower than unsubstituted quinazoline (estimated) |
| Conditions | Radiometric kinase assay using [γ-³²P]ATP; human EGFR |
Why This Matters
This data establishes a baseline potency value for EGFR inhibition, allowing researchers to rationally select 6-methoxyquinazolin-4-ol as a validated starting scaffold for structure-activity relationship (SAR) studies, rather than an uncharacterized or inactive analog.
- [1] BindingDB. (2005). BDBM50049573: 6-Methoxy-quinazoline (CHEMBL52472). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50049573 View Source
- [2] Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848. PMID: 9354447 View Source
